molecular formula C34H27N7O5S B11502046 5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11502046
M. Wt: 645.7 g/mol
InChI Key: PGZWVMWKKAUYEG-UUJLMACPSA-N
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Description

5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, phenyl, thiazolidinylidene, and triazole

Preparation Methods

The synthesis of 5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenyl and triazole rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. The thiazolidinylidene group may also play a role in its biological activity by interacting with cellular components. These interactions can lead to various effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[2-(2-METHOXY-4-{[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C34H27N7O5S

Molecular Weight

645.7 g/mol

IUPAC Name

5-[[2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C34H27N7O5S/c1-45-27-19-22(20-28-33(44)40(24-13-7-3-8-14-24)34(47-28)36-23-11-5-2-6-12-23)17-18-26(27)46-21-29(42)37-32-30(31(35)43)38-41(39-32)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,35,43)(H,37,39,42)/b28-20-,36-34?

InChI Key

PGZWVMWKKAUYEG-UUJLMACPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6

Origin of Product

United States

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